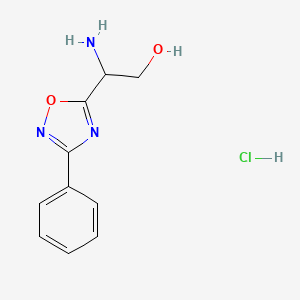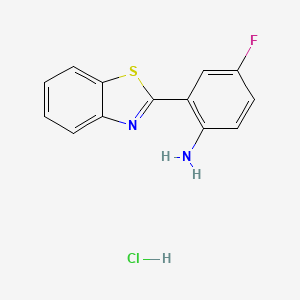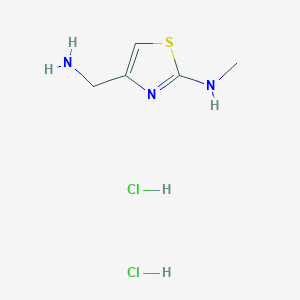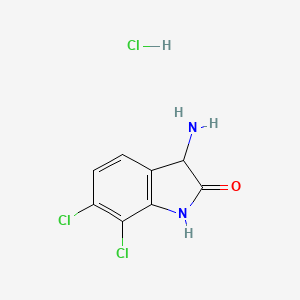
Chlorhydrate de 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
“3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride” is a chemical compound with the empirical formula C8H8Cl2N2O . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances, such as alkaloids .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process. For instance, a four-step synthesis of aminobicyclopyrazolone hydrochloride was achieved starting from di-tert-butyl hydrazodiformate . The route entails cyclization with 1,3-dibromopropane under phase transfer conditions, followed by deprotection to give pyrazolidine hydrochloride. Cyanoacetylation of the latter and ring closure of the resulting cyanoacetyl pyrazolidine gave the final product .Applications De Recherche Scientifique
Activité antivirale
Les dérivés indoliques, tels que le chlorhydrate de 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one, peuvent avoir des propriétés antivirales . Par exemple, les dérivés de 6-amino-4-alkylsubstitués-1H-indole-2-carboxylate substitués ont été rapportés comme des agents antiviraux .
Activité anti-inflammatoire
Les dérivés indoliques ont été trouvés pour posséder des activités anti-inflammatoires . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des conditions inflammatoires.
Activité anticancéreuse
Les dérivés indoliques ont montré un potentiel dans le traitement du cancer . Ils peuvent se lier avec une grande affinité à plusieurs récepteurs, ce qui pourrait être utile pour développer de nouveaux dérivés utiles pour le traitement du cancer .
Activité anti-VIH
Certains dérivés indoliques ont été rapportés comme ayant des propriétés anti-VIH . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement du VIH.
Activité antioxydante
Les dérivés indoliques ont été trouvés pour posséder des activités antioxydantes . Cela suggère que le this compound pourrait potentiellement être utilisé comme antioxydant.
Activité antimicrobienne
Les dérivés indoliques ont été trouvés pour posséder des activités antimicrobiennes . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des infections microbiennes.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride are currently unknown. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been shown to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have various biologically vital properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of indole derivatives .
Analyse Biochimique
Biochemical Properties
3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride, have been shown to inhibit certain enzymes involved in cancer cell proliferation . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cellular function and viability.
Molecular Mechanism
At the molecular level, 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of kinases involved in cell signaling, thereby disrupting downstream signaling events . Additionally, 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different experimental conditions . Over time, the compound may undergo degradation, leading to the formation of metabolites with distinct biological activities. Long-term exposure to 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect the compound’s distribution and bioavailability in different tissues.
Subcellular Localization
The subcellular localization of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is critical for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
3-amino-6,7-dichloro-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O.ClH/c9-4-2-1-3-6(11)8(13)12-7(3)5(4)10;/h1-2,6H,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZQHWDPBECBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(C(=O)N2)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



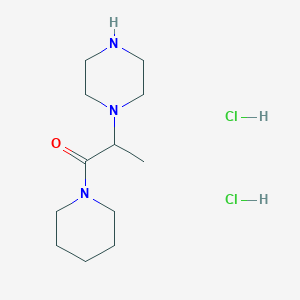

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522936.png)

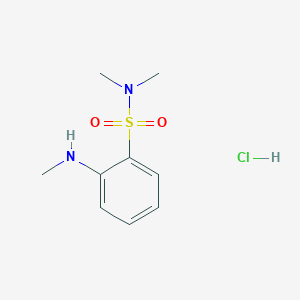
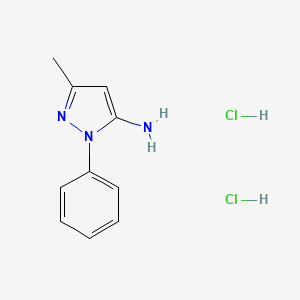
![4-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522944.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522946.png)
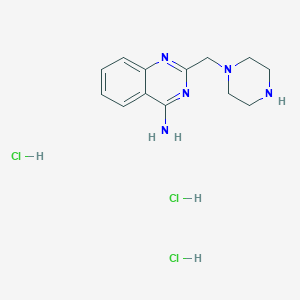
![4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride](/img/structure/B1522949.png)
![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)
